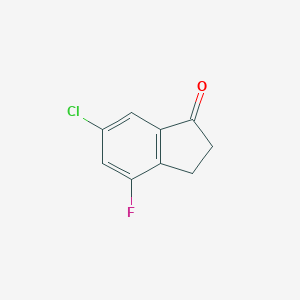

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO. It is a derivative of 1H-Inden-1-one, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring

Métodos De Preparación

The synthesis of 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through several methods:

Cyclization of Electron-Rich 2-Alkyl-1-ethynylbenzene Derivatives: This method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, often catalyzed by palladium.

Palladium-Catalyzed Carbonylative Cyclization: This method uses unsaturated aryl iodides and dienyl triflates, iodides, and bromides as starting materials.

Ultrasound Irradiation: This method has been found to be effective in synthesizing halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives.

Análisis De Reacciones Químicas

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions:

Substitution Reactions: The compound can undergo substitution reactions, particularly involving the halogen atoms (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include bases like KOH and solvents such as ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Antibacterial and Antifungal Studies: The compound and its derivatives have been studied for their antibacterial and antifungal properties.

Pharmacological Research: Due to its structural similarity to other bioactive compounds, it is of interest in the development of new pharmaceuticals.

Material Science: The compound’s unique structural properties make it a candidate for use in material science research.

Mecanismo De Acción

it is believed to interact with various molecular targets and pathways, potentially affecting cell growth and colony formation . Further research is needed to elucidate the specific molecular mechanisms involved.

Comparación Con Compuestos Similares

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds:

1H-Inden-1-one: This parent compound lacks the halogen substitutions present in this compound.

6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: This compound is similar but has a different halogen substitution pattern.

2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Actividad Biológica

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a bicyclic compound notable for its unique structural features, including the presence of chlorine and fluorine substituents. This compound belongs to the indene derivatives class, which has shown promise in various biological applications, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 184.59 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

- Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) may enhance binding affinity to microbial targets, potentially leading to bactericidal effects against various pathogens.

2. Anticancer Potential:

- There is growing interest in the anticancer properties of indene derivatives. Initial investigations have indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further studies are necessary to elucidate the specific pathways involved.

3. Enzyme Modulation:

- The compound has been shown to interact with specific enzymes or receptors, modulating their activity. This characteristic is crucial for understanding its potential therapeutic applications in treating diseases linked to enzyme dysfunctions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural similarities with other biologically active compounds:

Enzyme Inhibition:

- The compound may act as an inhibitor for key enzymes involved in metabolic pathways. This inhibition could disrupt normal cellular functions, leading to desired therapeutic outcomes such as reduced tumor growth or microbial resistance .

Receptor Binding:

- The presence of halogen substituents may enhance the compound's ability to bind to specific receptors, influencing signaling pathways critical for cell survival and proliferation .

Research Findings and Case Studies

Propiedades

IUPAC Name |

6-chloro-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRTZQZQGXYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256756 | |

| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-49-7 | |

| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.